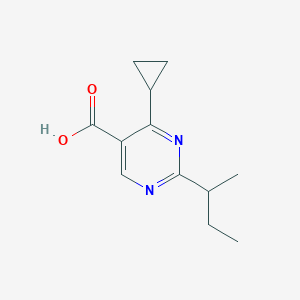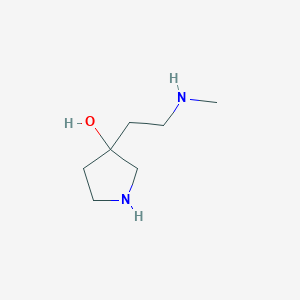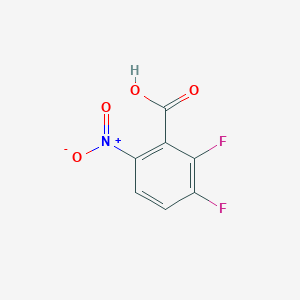
5-(2-Aminoethyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)thiophene-3-carbonitrile is an organic compound that features a thiophene ring substituted with an aminoethyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carbonitrile.
Substitution Reaction: The nitrile group is introduced via a substitution reaction using appropriate reagents.
Common reagents used in these reactions include alkyl halides for the substitution steps and amines for the aminoethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Aminoethyl)thiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-3-carbonitrile: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.
2-Aminoethylthiophene:
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
Uniqueness
5-(2-Aminoethyl)thiophene-3-carbonitrile is unique due to the presence of both the aminoethyl and nitrile groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8N2S |
|---|---|
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
5-(2-aminoethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c8-2-1-7-3-6(4-9)5-10-7/h3,5H,1-2,8H2 |
Clé InChI |
JRWDUTKCCIQIHN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C#N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




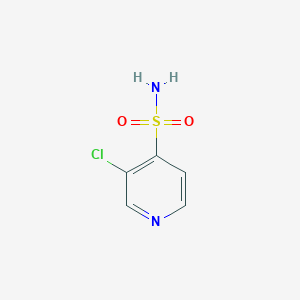


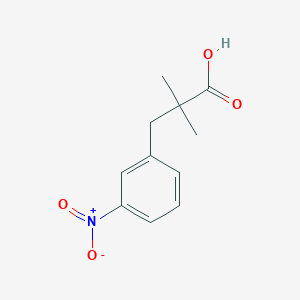



![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
